molecular formula C30H20Cl4N4O5 B2780265 (1-{4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate CAS No. 1025278-02-7

(1-{4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

Cat. No.: B2780265
CAS No.: 1025278-02-7
M. Wt: 658.31
InChI Key: WVTYTLRMKBCQLO-UHFFFAOYSA-N
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Description

The compound (1-{4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is a complex organic molecule characterized by the presence of multiple functional groups, including oxazole rings, dichlorophenyl groups, and carbonyl functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves multi-step organic reactions. The key steps include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl groups: This step involves the use of chlorinated aromatic compounds and suitable coupling reactions.

    Carbonylation and amination:

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (1-{4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The dichlorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is investigated. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly in the treatment of diseases where its functional groups play a key role.

Industry

In industry, the compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which (1-{4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (1-{4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and its potential for diverse applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or bioactivity.

Properties

IUPAC Name

[1-[4-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]phenyl]ethylideneamino] 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20Cl4N4O5/c1-14(36-43-30(40)24-16(3)42-38-28(24)26-21(33)8-5-9-22(26)34)17-10-12-18(13-11-17)35-29(39)23-15(2)41-37-27(23)25-19(31)6-4-7-20(25)32/h4-13H,1-3H3,(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTYTLRMKBCQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)C(=NOC(=O)C4=C(ON=C4C5=C(C=CC=C5Cl)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20Cl4N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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